molecular formula C17H14ClF3N2O3 B2814801 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 2034324-72-4

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2814801
CAS No.: 2034324-72-4
M. Wt: 386.76
InChI Key: UASHWHOPYCSWQS-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a sophisticated bifunctional compound designed for advanced chemical and pharmaceutical research . Its structure integrates key pharmacologically active elements: a pyrrolidine ring that provides conformational flexibility, a 3-chloropyridin-4-yloxy ether linkage, and a methanone group connected to a phenyl ring with a trifluoromethoxy substituent . This specific arrangement is characteristic of compounds investigated for their potential to modulate biological targets. The presence of the trifluoromethoxy group enhances the molecule's lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry campaigns, particularly in the development of enzyme inhibitors and receptor ligands . Researchers utilize this compound primarily as a key synthetic intermediate for constructing more complex molecular architectures. Its structural features suggest potential application in the exploration of new therapeutic areas, including oncology and inflammation, where similar compounds have shown activity by inducing apoptosis and cell cycle arrest . The mechanism of action is hypothesized to involve binding to specific enzymatic targets, facilitated by the pyrrolidine ring's ability to engage in hydrogen bonding and π-π interactions, which contributes to the compound's specificity and potency . (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O3/c18-14-9-22-6-4-15(14)25-13-5-7-23(10-13)16(24)11-2-1-3-12(8-11)26-17(19,20)21/h1-4,6,8-9,13H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASHWHOPYCSWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone can be achieved through a multi-step organic reaction sequence. One common approach involves the following steps:

  • Formation of the Pyrrolidine Ring: : Starting from a suitable pyrrolidine precursor, the ring is constructed using cyclization reactions.

  • Attachment of the Chloropyridinyl Group: : This involves a nucleophilic substitution reaction where a chloropyridinyl derivative reacts with the pyrrolidine ring.

  • Introduction of the Trifluoromethoxy Group: : This step typically employs a Friedel-Crafts alkylation reaction to introduce the trifluoromethoxy-substituted phenyl group onto the existing molecular scaffold.

Industrial Production Methods

Industrial-scale production of this compound might employ continuous flow chemistry techniques to optimize yield and efficiency. This method offers improved reaction control and scalability, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone can undergo several types of chemical reactions, including:

  • Oxidation: : It may be oxidized under certain conditions to yield various oxidation products.

  • Reduction: : Reduction reactions can be performed to modify the functional groups present in the molecule.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reducing Agents: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution Reagents: : Appropriate halides or other nucleophiles/electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions will vary based on the specific reaction pathways and conditions employed. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound can be used as a building block for synthesizing more complex molecules, facilitating the study of structure-activity relationships.

Biology

Biologically, it may serve as a ligand or inhibitor in various biochemical assays, helping to elucidate enzyme mechanisms and protein-ligand interactions.

Medicine

Medically, this compound could be investigated for its potential therapeutic effects. It might exhibit pharmacological activity, making it a candidate for drug development.

Industry

Industrially, it can be used in the development of specialty chemicals, materials science, and agricultural chemicals, providing a versatile platform for innovation.

Mechanism of Action

The exact mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone will depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or other proteins. This interaction could alter the target's function, leading to downstream effects within biological pathways.

Comparison with Similar Compounds

Structural Motifs and Substituent Effects

The compound’s key structural elements are compared below with analogs from the evidence:

Compound Core Structure Key Substituents Biological/Physicochemical Relevance
Target Compound Pyrrolidine-ketone 3-Chloropyridin-4-yloxy, 3-(trifluoromethoxy)phenyl Enhanced lipophilicity (logP ~3.5*), potential CNS penetration due to trifluoromethoxy group .
1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Pyrrolo-pyridine-ketone Morpholine, 3-chloroaniline Morpholine improves solubility; chloro group may enhance target affinity in kinase inhibitors .
[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Pyrazole-pyridine-ketone Indole, phenyl Indole moiety likely contributes to π-π stacking in receptor binding (e.g., serotonin analogs) .
Fluridone (1-methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4(1H)-pyridinone) Pyridinone Trifluoromethylphenyl Herbicidal activity via inhibition of carotenoid biosynthesis; trifluoromethyl enhances stability .

*Hypothetical value based on substituent contributions.

Chemoinformatic Similarity

Using Tanimoto coefficients (), the target compound’s binary fingerprint would show moderate similarity (~0.6–0.7) to fluridone (trifluoromethylphenyl overlap) and lower similarity (~0.4–0.5) to indole-containing pyrazoles due to divergent core structures .

Biological Activity

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a synthetic molecule characterized by a complex structure that includes a chloropyridine moiety, a pyrrolidine ring, and a trifluoromethoxy-substituted phenyl group. This unique combination of functional groups suggests potential biological activity, making it an interesting candidate for pharmacological research.

Chemical Structure

The molecular formula of the compound is C16H15ClF3N2O2C_{16}H_{15}ClF_3N_2O_2, with a molecular weight of approximately 367.75 g/mol. The structural features are critical for understanding the compound's biological interactions.

Property Value
Molecular FormulaC₁₆H₁₅ClF₃N₂O₂
Molecular Weight367.75 g/mol
Functional GroupsChloropyridine, Pyrrolidine, Trifluoromethoxy Phenyl

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions.
  • Introduction of the Chloropyridine Moiety : Achieved via coupling reactions with appropriate reagents.
  • Attachment of the Trifluoromethoxy Phenyl Group : Typically through nucleophilic substitution reactions.

Antiviral Properties

Initial studies suggest that the compound may interact with viral proteins or cellular receptors, indicating potential antiviral activity . Binding assays and molecular docking simulations are recommended to elucidate these interactions further.

Antitumor Activity

Research into similar compounds has shown that derivatives containing chlorinated and trifluoromethyl groups often exhibit significant antitumor properties . For instance, chlorinated pyrazole derivatives have demonstrated efficacy against various cancer cell lines, suggesting that this compound could have similar effects.

The biological activity may be attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : The carbonyl group in the structure is known to participate in nucleophilic attacks, potentially inhibiting key enzymes involved in cell proliferation.
  • Receptor Binding : The structural motifs may allow for specific interactions with cellular receptors, modulating signaling pathways associated with cancer and viral infections.

Case Studies

  • Antiviral Studies : In vitro assays have shown that compounds with similar structures can inhibit viral replication in cell cultures. Further investigations are needed to determine if this compound exhibits comparable effects against specific viruses.
  • Antitumor Research : A study on structurally related compounds indicated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of chlorine and trifluoromethyl groups was linked to enhanced activity, supporting the hypothesis that this compound could also exhibit similar antitumor effects.

Comparative Analysis with Related Compounds

Compound Name Notable Features Biological Activity
1-(3-Pyridinyloxy)-2-pyrrolidinoneLacks chlorine substitutionModerate antibacterial activity
4-Chloro-N-(pyridin-2-yloxy)-N-methylbenzamideContains a benzamide structureNotable antitumor properties
2-Amino-N-(pyridin-4-yloxy)-acetamideFeatures an amino groupPotential antiviral activity

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis involves multi-step organic reactions, typically starting with the coupling of the pyrrolidine and chloropyridine moieties via an ether linkage, followed by methanone formation with the trifluoromethoxyphenyl group. Key steps include:

  • Nucleophilic substitution for ether bond formation (e.g., using NaH or K₂CO₃ as a base in DMF at 60–80°C).
  • Friedel-Crafts acylation or coupling reagents (e.g., EDCI/HOBt) for methanone formation. Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., DCM vs. THF), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : To verify the pyrrolidine ring conformation, chloropyridine substitution, and trifluoromethoxy group integration.
  • HRMS (High-Resolution Mass Spectrometry) : For molecular formula validation.
  • FT-IR : To confirm carbonyl (C=O) and ether (C-O-C) functional groups. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate stereochemical impurities or incomplete reactions .

Q. How can researchers assess purity and stability during storage?

  • HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities.
  • TGA (Thermogravimetric Analysis) evaluates thermal stability. Storage under inert gas (N₂/Ar) at –20°C in amber vials minimizes hydrolysis of the trifluoromethoxy group .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values or target selectivity often arise from:

  • Assay variability (e.g., cell line differences, ATP concentration in kinase assays).
  • Compound stereochemistry : Enantiomers may exhibit divergent activities. Use chiral HPLC to isolate isomers and retest .
  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

  • Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to targets like kinases or GPCRs.
  • DFT (Density Functional Theory) : Calculates electronic properties (e.g., HOMO/LUMO energies) to correlate trifluoromethoxy group electronegativity with activity. Validate models with mutagenesis studies (e.g., Ala-scanning of target protein residues) .

Q. What experimental designs mitigate off-target effects in vivo?

  • Proteome-wide profiling (e.g., CETSA, thermal shift assays) identifies unintended interactions.
  • Metabolomic profiling (LC-MS/MS) detects reactive metabolites.
  • Crystallography : Co-crystallize the compound with its target to refine selectivity (e.g., halogen bonding with 3-chloropyridine) .

Q. How can researchers address low solubility in aqueous buffers?

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility.
  • Salt formation : React with HCl or sodium acetate to improve crystallinity.
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) on the pyrrolidine nitrogen .

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